N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-1-one oxime is a chemical compound with the molecular formula C12H11NO It is a derivative of carbazole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that the compound may interact with multiple targets within these pathways.
Mode of Action
It is known that the compound can be obtained through the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles . The oxidation process can lead to the formation of divergent products, depending on the oxidant and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture at reflux temperature for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazol-1-one oxime can undergo several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazol-1-one oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals.
Industry: It can be used in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydrocarbazole
- 1,2,3,9-Tetrahydro-4H-carbazol-4-one
- 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazol-1-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydroxylamine is a compound derived from the carbazole family, which has garnered attention due to its diverse biological activities. This article aims to provide an overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C12H13N2O
- Molecular Weight : 201.25 g/mol
- CAS Registry Number : Not specifically listed but related compounds include CAS 942-01-8 for tetrahydrocarbazole derivatives.
Biological Activity Overview
This compound exhibits a range of biological activities:
-
Antibacterial Activity :
- The compound shows significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies indicate a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .
- The mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production.
- Antifungal Activity :
- Anticancer Potential :
-
Hypoglycemic and Hypolipidemic Effects :
- Some studies have indicated that compounds within this class may help in managing blood sugar levels and lipid profiles, although more clinical data is needed to substantiate these claims.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Oxidative Metabolism : The compound can undergo oxidation to form reactive intermediates that may interact with cellular macromolecules. This oxidative process is crucial for its antibacterial and anticancer activities.
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Properties
IUPAC Name |
N-(2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13,15H,3,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSIMCYBGAJEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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